5-(3H-imidazol-4-yl)-N,N-dimethylpentan-1-amine
Overview
Description
Preparation Methods
The synthesis of VUF 5207 involves several steps. One common synthetic route includes the reaction of 4-imidazolecarboxaldehyde with N,N-dimethyl-1,5-pentanediamine under specific conditions to yield the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
VUF 5207 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives, while reduction could lead to the formation of amine derivatives .
Scientific Research Applications
VUF 5207 has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of histamine receptors.
Biology: It helps in understanding the role of histamine in various biological processes.
Medicine: Research involving VUF 5207 contributes to the development of drugs targeting histamine receptors.
Industry: It may be used in the synthesis of other pharmacologically active compounds.
Mechanism of Action
VUF 5207 acts primarily as an agonist at the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By binding to this receptor, VUF 5207 modulates the release of histamine and other neurotransmitters, influencing various physiological processes .
Comparison with Similar Compounds
VUF 5207 can be compared with other histamine receptor ligands such as:
Thioperamide: Another H3 receptor antagonist.
Clobenpropit: Known for its dual action on H3 and H4 receptors.
Imetit: A potent H3 receptor agonist.
What sets VUF 5207 apart is its specific activity and selectivity for the H3 receptor, making it a valuable tool in pharmacological research .
Properties
CAS No. |
397248-39-4 |
---|---|
Molecular Formula |
C10H19N3 |
Molecular Weight |
181.28 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)-N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-13(2)7-5-3-4-6-10-8-11-9-12-10/h8-9H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
MVHBNHUOEFGIBK-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCCC1=CN=CN1 |
Canonical SMILES |
CN(C)CCCCCC1=CN=CN1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VUF 5207, VUF-5207, VUF5207 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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